3-amino-1-(2,6-dietilfenil)tiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

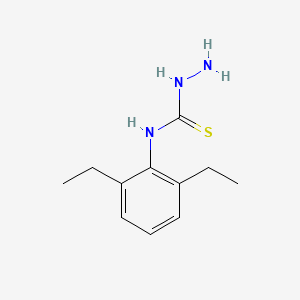

3-amino-1-(2,6-diethylphenyl)thiourea, also known as DETU, is a chemical compound that belongs to the family of thioureas. Thioureas are organosulfur compounds characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The molecular formula of 3-amino-1-(2,6-diethylphenyl)thiourea is C11H17N3S, and it has a molecular weight of 223.34 g/mol.

Aplicaciones Científicas De Investigación

3-amino-1-(2,6-diethylphenyl)thiourea has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in organic synthesis reactions, making it a versatile compound in the field of organic chemistry.

Biology: Thiourea derivatives, including 3-amino-1-(2,6-diethylphenyl)thiourea, have been studied for their antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties.

Industry: Thioureas are utilized in various commercial products such as photographic films, dyes, elastomers, plastics, and textiles.

Mecanismo De Acción

Target of Action

Thiourea derivatives have been reported to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche) .

Mode of Action

Thiourea derivatives are known to interact with their targets, leading to inhibition of the aforementioned enzymes . This interaction can result in changes to the normal functioning of these enzymes, potentially altering metabolic processes.

Biochemical Pathways

The inhibition of enzymes such as α-amylase and α-glucosidase suggests that it may affect carbohydrate metabolism . Inhibition of AChE and BuChE could impact neurotransmission .

Result of Action

The inhibition of enzymes such as α-amylase, α-glucosidase, ache, and buche suggests potential effects on carbohydrate metabolism and neurotransmission .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-amino-1-(2,6-diethylphenyl)thiourea can be synthesized through various methods. One common method involves the condensation of amines with carbon disulfide in an aqueous medium. This reaction allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature to produce thioureas in excellent yields .

Industrial Production Methods

Industrial production of 3-amino-1-(2,6-diethylphenyl)thiourea typically involves large-scale synthesis using similar methods as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

3-amino-1-(2,6-diethylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: Thioureas can be oxidized to form sulfinic acids or sulfonic acids.

Reduction: Reduction of thioureas can lead to the formation of thiols.

Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfinic acids, sulfonic acids, thiols, and various substituted thiourea derivatives.

Comparación Con Compuestos Similares

3-amino-1-(2,6-diethylphenyl)thiourea can be compared with other similar compounds, such as:

Thiourea: The parent compound of thiourea derivatives, with a simpler structure and similar chemical properties.

1,3-Bis(2,6-dimethylphenyl)thiourea: Another thiourea derivative with different substituents on the phenyl ring, leading to variations in biological activity and chemical reactivity.

Indole–Thiourea Derivatives: These compounds have been studied for their strong tyrosinase inhibitory activity and potential therapeutic applications.

The uniqueness of 3-amino-1-(2,6-diethylphenyl)thiourea lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiourea derivatives.

Actividad Biológica

3-Amino-1-(2,6-diethylphenyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their potential in medicinal chemistry, exhibiting various pharmacological properties including antimicrobial, antidiabetic, antioxidant, and anti-inflammatory effects. This article reviews the biological activity of 3-amino-1-(2,6-diethylphenyl)thiourea, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

1. Antimicrobial Activity

3-Amino-1-(2,6-diethylphenyl)thiourea has shown significant antimicrobial activity against various bacterial strains. Studies indicate that it exhibits comparable potency to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| E. faecalis | 40 µg/mL | Comparable to ceftriaxone |

| P. aeruginosa | 50 µg/mL | Comparable to ceftriaxone |

| S. typhi | 30 µg/mL | Comparable to ceftriaxone |

| K. pneumoniae | 19 µg/mL | Comparable to ceftriaxone |

The compound's effectiveness against these strains suggests its potential as a therapeutic agent in treating infections caused by resistant bacteria .

2. Antidiabetic Activity

Research has demonstrated that thiourea derivatives, including 3-amino-1-(2,6-diethylphenyl)thiourea, possess antidiabetic properties. In vitro studies revealed that this compound can inhibit key enzymes involved in glucose metabolism.

| Enzyme | Inhibition Rate |

|---|---|

| α-Glucosidase | Moderate inhibition |

| G6Pase | Significant inhibition |

These findings indicate the potential for developing thiourea-based drugs for diabetes management .

3. Antioxidant Activity

Thioureas are also recognized for their antioxidant capabilities. The antioxidant activity of 3-amino-1-(2,6-diethylphenyl)thiourea was assessed using various assays.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 15 µM |

| ABTS Radical Scavenging | 20 µM |

These results suggest that the compound effectively neutralizes free radicals, contributing to its potential health benefits .

4. Anti-inflammatory Activity

The anti-inflammatory properties of thioureas have been explored in several studies. Specifically, 3-amino-1-(2,6-diethylphenyl)thiourea was tested for its ability to inhibit pro-inflammatory cytokines.

| Cytokine | Inhibition Percentage |

|---|---|

| TNF-α | 78% |

| IL-6 | 89% |

This activity highlights the compound's potential in treating inflammatory diseases .

Case Studies

Several case studies have investigated the pharmacological effects of thiourea derivatives:

- A study by Roxana et al. demonstrated that thioureas exhibited notable antibacterial activity against multiple strains of bacteria, with some derivatives outperforming conventional antibiotics .

- Another research effort focused on the synthesis and evaluation of novel thiourea derivatives for their antidiabetic and antioxidant activities, where compounds similar to 3-amino-1-(2,6-diethylphenyl)thiourea showed promising results in both in vitro and in vivo models .

Propiedades

IUPAC Name |

1-amino-3-(2,6-diethylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3S/c1-3-8-6-5-7-9(4-2)10(8)13-11(15)14-12/h5-7H,3-4,12H2,1-2H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOWLTWQARWBQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=S)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.